Potassium citrate monohydrate

Übersicht

Beschreibung

Potassium citrate, also known as tripotassium citrate, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless with a saline taste. Potassium citrate is highly soluble in water and is used in various applications, including as a food additive to regulate acidity and as a medicinal agent to control kidney stones derived from uric acid or cystine .

Wirkmechanismus

Target of Action

Potassium citrate monohydrate, also known as tripotassium citrate, primarily targets the renal tubular system . It is used to manage conditions such as renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis . These conditions involve the formation of kidney stones and acidosis, where the body’s fluids contain too much acid .

Mode of Action

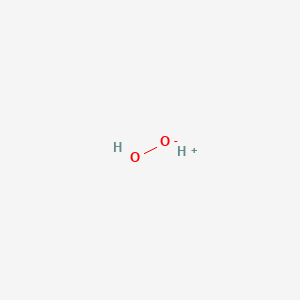

This compound acts as an alkalinizing agent . It is metabolized to bicarbonate, producing an alkaline load that elevates urinary pH and urinary citrate by augmenting citrate clearance . This therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication .

Biochemical Pathways

The small molecule citrate, synthesized de novo, is involved in diverse biochemical pathways influencing cell metabolism and function . Citrate is highly abundant in the circulation, and cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene .

Pharmacokinetics

This compound is rapidly absorbed when given by mouth, and is excreted in the urine . It is a white, hygroscopic crystalline powder, odorless with a saline taste . In the monohydrate form, it is highly hygroscopic and deliquescent .

Result of Action

The primary result of the action of this compound is the reduction of the pain and frequency of urination when these are caused by highly acidic urine . It is effective in reducing the incidence of stone formation .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s action can be influenced by the pH level of the environment, as it acts as an alkalinizing agent . Additionally, the compound’s hygroscopic nature means that it can absorb water from the environment, which can affect its stability .

Biochemische Analyse

Biochemical Properties

Potassium citrate monohydrate plays a crucial role in biochemical reactions. It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism . In solution, this compound dissociates into potassium ions (K+) and citrate ions (C6H5O7^3-), facilitating its role as an electrolyte and influencing biochemical and physiological interactions within biological systems .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat a kidney stone condition called renal tubular acidosis . Potassium Citrate is also indicated for the management of Hypocitraturic calcium oxalate nephrolithiasis . It appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its dissociation into potassium ions and citrate ions in solution . This facilitates its role as an electrolyte and influences biochemical and physiological interactions within biological systems . It increases urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Temporal Effects in Laboratory Settings

This compound demonstrates exceptional solubility in water, readily dissolving to form clear solutions without leaving any visible residue . Under typical storage conditions, this compound maintains stability; however, exposure to elevated temperatures or incompatible substances may trigger its decomposition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is absorbed and the citrate is metabolised to bicarbonate . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism .

Transport and Distribution

This compound is rapidly absorbed when given by mouth, and is excreted in the urine

Vorbereitungsmethoden

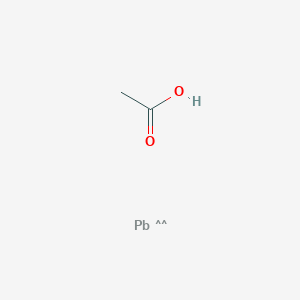

Synthetische Wege und Reaktionsbedingungen: Kaliumcitrat kann durch Neutralisation von Zitronensäure mit Kaliumbicarbonat, Kaliumcarbonat oder Kaliumhydroxid synthetisiert werden. Die Reaktion beinhaltet das Auflösen von Zitronensäure in Wasser und das allmähliche Hinzufügen der Kaliumverbindung unter gleichzeitiger Einhaltung des pH-Werts zwischen 6,5 und 6,8. Die Lösung wird dann filtriert und das Lösungsmittel wird verdampft, um Kaliumcitratkristalle zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Kaliumcitrat die Filtration einer Zitronensäurefermentationslösung durch eine hochpermeable Membran, das Erhitzen der Lösung auf 80-90 °C und die Behandlung mit Aktivkohle. Die Lösung wird dann bis zur Sättigung eingedampft, abgekühlt, um zu kristallisieren, und mit Ethanol zur Rückextraktion weiterverarbeitet. Im letzten Schritt wird Kaliumbicarbonat in Wasser gelöst, auf 85-100 °C erhitzt und die vorbereitete Zitronensäurelösung hinzugefügt, um Kaliumcitrat zu bilden .

Analyse Chemischer Reaktionen

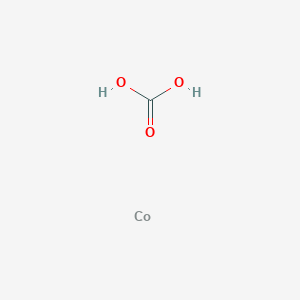

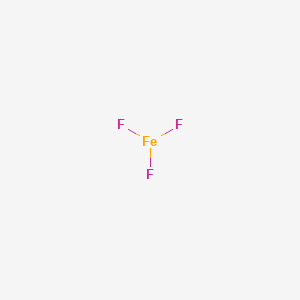

Reaktionstypen: Kaliumcitrat durchläuft aufgrund seiner sauren Natur hauptsächlich Neutralisationsreaktionen. Es kann auch an Komplexierungsreaktionen mit Metallionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Neutralisation: Reagiert mit starken Säuren wie Salzsäure unter Bildung von Zitronensäure und Kaliumchlorid.

Komplexierung: Bildet unter wässrigen Bedingungen Komplexe mit Metallionen wie Calcium und Magnesium.

Hauptprodukte:

Neutralisation: Zitronensäure und entsprechende Kaliumsalze.

Komplexierung: Metall-Citrat-Komplexe.

Wissenschaftliche Forschungsanwendungen

Kaliumcitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Puffer in verschiedenen chemischen Reaktionen und analytischen Verfahren verwendet.

Biologie: Wird in Zellkulturmedien eingesetzt, um die pH-Stabilität zu erhalten.

Industrie: Wird in der Lebensmittelindustrie als Konservierungsmittel und Säureregler und in der Landwirtschaft als Kaliumquelle für die Pflanzenernährung eingesetzt

5. Wirkmechanismus

Kaliumcitrat übt seine Wirkungen aus, indem es den pH-Wert und die Citratspiegel im Urin erhöht. Bei oraler Verabreichung wird es metabolisiert, um eine alkalische Belastung zu erzeugen, die dazu beiträgt, die Säure des Urins zu neutralisieren. Diese Alkalisierung verhindert die Bildung von Nierensteinen, indem sie die Kristallisation von Calciumoxalat und Harnsäure hemmt. Die Verbindung verändert auch den renalen Umgang mit Citrat und erhöht dessen Ausscheidung im Urin .

Ähnliche Verbindungen:

Kaliumchlorid: Wird zur Behandlung von Hypokaliämie (niedrige Kaliumspiegel) eingesetzt, hat aber nicht die alkalisierenden Eigenschaften von Kaliumcitrat.

Natriumcitrat: Ein weiteres Citratsalz, das für ähnliche Zwecke verwendet wird, jedoch Natrium anstelle von Kalium enthält.

Calciumcitrat: Wird als Kalziumpräparat verwendet und hat ebenfalls alkalisierende Eigenschaften.

Einzigartigkeit von Kaliumcitrat: Kaliumcitrat ist einzigartig in seiner Fähigkeit, sowohl Kalium zu supplementieren als auch den Urin zu alkalisieren, wodurch es besonders effektiv bei der Vorbeugung von Nierensteinen ist. Im Gegensatz zu Kaliumchlorid, das in erster Linie zur Behandlung von Kaliummangel eingesetzt wird, hat Kaliumcitrat eine doppelte Rolle in medizinischen und industriellen Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Potassium Chloride: Used to treat hypokalemia (low potassium levels) but does not have the alkalizing properties of potassium citrate.

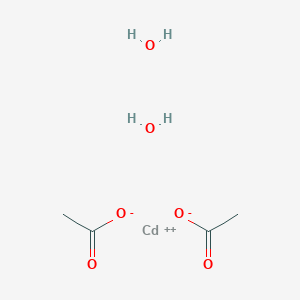

Sodium Citrate: Another citrate salt used for similar purposes but contains sodium instead of potassium.

Calcium Citrate: Used as a calcium supplement and also has alkalizing properties.

Uniqueness of Potassium Citrate: Potassium citrate is unique in its ability to both supplement potassium and alkalize the urine, making it particularly effective in preventing kidney stones. Unlike potassium chloride, which is primarily used to address potassium deficiency, potassium citrate has a dual role in both medical and industrial applications .

Eigenschaften

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

CAS-Nummer |

6100-05-6 |

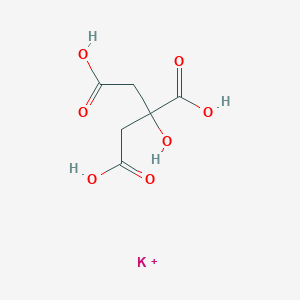

Molekularformel |

C6H10KO8 |

Molekulargewicht |

249.24 g/mol |

IUPAC-Name |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI-Schlüssel |

KXXBTYROZQVYLL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Key on ui other cas no. |

6100-05-6 |

Physikalische Beschreibung |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

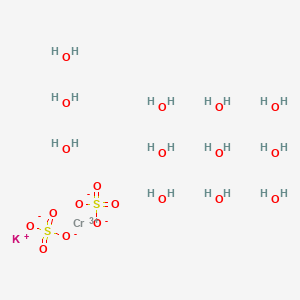

Verwandte CAS-Nummern |

6100-05-6 (Parent) 866-84-2 (anhydrous) |

Löslichkeit |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Synonyme |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

Herkunft des Produkts |

United States |

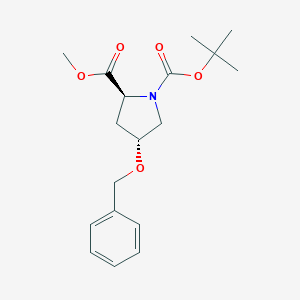

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

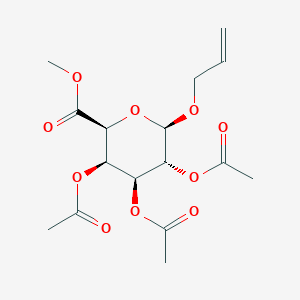

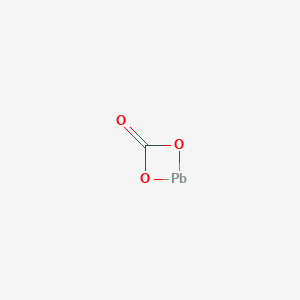

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)